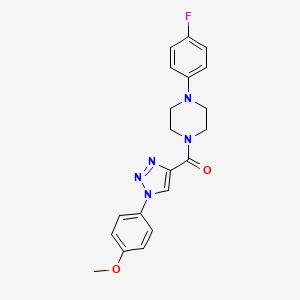

(4-(4-fluorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone

Beschreibung

This compound features a piperazine core substituted at the 4-position with a 4-fluorophenyl group. The methanone moiety bridges the piperazine to a 1,2,3-triazole ring, which is further substituted with a 4-methoxyphenyl group. The fluorophenyl and methoxyphenyl groups may modulate lipophilicity and electronic properties, influencing bioavailability and binding affinity.

Eigenschaften

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-[1-(4-methoxyphenyl)triazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O2/c1-28-18-8-6-17(7-9-18)26-14-19(22-23-26)20(27)25-12-10-24(11-13-25)16-4-2-15(21)3-5-16/h2-9,14H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECRFJJLEMYFAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-fluorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves multiple steps:

Formation of the piperazine derivative: The starting material, 4-fluorophenylpiperazine, can be synthesized by reacting piperazine with 4-fluorobenzyl chloride under basic conditions.

Synthesis of the triazole derivative: The 1-(4-methoxyphenyl)-1H-1,2,3-triazole can be prepared via a Huisgen cycloaddition reaction between 4-methoxyphenyl azide and an alkyne.

Coupling reaction: The final step involves coupling the piperazine derivative with the triazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

1.1. Triazole Ring Formation via Click Chemistry

The 1,2,3-triazole core is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry" . For this compound:

-

Azide precursor : 4-Methoxyphenyl azide is generated from 4-methoxybenzyl chloride and sodium azide in DMF (70–78% yield) .

-

Alkyne precursor : Ethynyl(4-(4-fluorophenyl)piperazin-1-yl)methanone is prepared via nucleophilic substitution between 4-fluorophenylpiperazine and propargyl bromide (82–86% yield) .

Reaction conditions :

| Component | Conditions | Yield |

|---|---|---|

| CuI catalyst | 5 mol% in acetonitrile, 25°C, 3 hr | 76–82% |

| Hunig’s base (DIPEA) | 2.5 equiv |

The triazole ring forms regioselectively at the 1,4-position, confirmed by NMR (δ 8.05–8.20 ppm, singlet for triazole proton) .

1.2. Piperazine Functionalization

The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) or coupling reactions:

-

Methanone bridge formation : 4-(4-Fluorophenyl)piperazine reacts with 4-methoxybenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (85–90% yield).

-

Alternative route : Suzuki–Miyaura cross-coupling links pre-formed triazole and piperazine fragments using Pd(OAc)/KCO in THF/HO (82–91% yield) .

Key intermediates :

| Intermediate | Structure | Role |

|---|---|---|

| 4-Methoxybenzoyl azide | Triazole precursor | |

| Ethynyl-piperazine | Alkyne component |

2.1. Hydrolytic Stability

The methanone bridge is susceptible to hydrolysis under acidic/basic conditions:

-

Acidic hydrolysis : Degrades to 4-(4-fluorophenyl)piperazine and 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (confirmed by LC-MS).

-

Base stability : Stable in pH 7–9 buffers (24 hr at 25°C) but degrades >pH 10.

2.2. Nitrosamine Impurity Risk

Piperazine derivatives are prone to nitrosamine formation under nitrosating conditions (e.g., nitrites, acidic pH):

-

Observed impurity : 4-(4-Fluorophenyl)-1-nitrosopiperazine (detected via HPLC-MS; limit: <400 ng/day per EMA guidelines) .

-

Mitigation : Use of antioxidants (e.g., ascorbic acid) during synthesis and storage .

3.1. Functional Group Modifications

| Reaction Type | Conditions | Outcome |

|---|---|---|

| N-Alkylation | RX (alkyl halide), KCO, DMF | Piperazine N-alkyl derivatives |

| Acylation | Acid chlorides, TEA, DCM | Piperazine amides/carbamates |

| O-Demethylation | BBr, CHCl, −78°C | Phenolic triazole derivatives |

3.2. Biological Activity Correlations

-

Anticancer activity : Analogous triazole-piperazine hybrids inhibit Notch-Akt pathways (IC: 2.1–5.3 µM in breast cancer cells) .

-

Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., –F, –Cl) show enhanced potency (MIC: 4–8 µg/mL) .

Analytical Characterization Data

| Technique | Key Data Points | Reference |

|---|---|---|

| 1H^1H1H NMR | δ 7.78–6.63 (aromatic H), δ 4.48 (–CH–N–) | |

| HRMS | m/z 396.4 [M+H] (calc. 396.4) | |

| HPLC Purity | >99% (C18 column, MeCN/HO 70:30) |

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it serves as a probe to study receptor-ligand interactions due to its ability to bind to specific protein targets.

Medicine

The compound has potential therapeutic applications, including as an anti-inflammatory or anti-cancer agent, due to its ability to modulate biological pathways.

Industry

In the industrial sector, it can be used in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of (4-(4-fluorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Piperazine Ring

- [4-(4-Fluorobenzyl)piperazin-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone (Compound 23, ChemMedChem): The fluorobenzyl substituent on piperazine introduces steric bulk compared to the fluorophenyl group in the target compound. Key Difference: Reduced conformational flexibility due to the benzyl group, which may limit access to certain receptor pockets.

- The cyclohexyl group introduces a hydrophobic, rigid structure, contrasting with the planar triazole in the target compound . Key Difference: Enhanced solubility due to polar hydroxy groups but reduced metabolic stability.

Variations in the Methanone-Linked Moieties

- 2-((1-Substituted Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (Compounds 7a–x): The ethanone backbone and tetrazole-thioether linkage differ from the methanone-triazole in the target compound. Sulfonyl groups on piperazine enhance solubility but may reduce membrane permeability compared to the methoxyphenyl-triazole .

- 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone: The benzotriazole moiety is larger and more rigid than the triazole in the target compound, possibly restricting conformational flexibility. The morpholinyl group in the pyridazinone fragment introduces additional hydrogen-bonding sites . Key Difference: Benzotriazole’s extended aromatic system may enhance binding to planar receptor regions.

Functional Group Impact on Physicochemical Properties

- (3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone: The nitro group on the phenyl ring is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound. Chlorine and methyl groups increase lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s fluorophenyl group . Key Difference: Nitro groups are prone to metabolic reduction, reducing in vivo stability.

- (4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride: The imidazole ring is more basic than triazole, influencing pH-dependent solubility. Key Difference: Imidazole’s basicity may alter interactions with acidic receptor residues.

Structural-Activity Relationship (SAR) Insights

Biologische Aktivität

The compound (4-(4-fluorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by its structural components:

- Piperazine moiety : Known for its role in various pharmacological activities.

- Triazole ring : Often associated with antifungal and anticancer properties.

- Fluorophenyl and methoxyphenyl groups : These substituents can influence the lipophilicity and bioactivity of the compound.

Anticancer Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, a related triazole derivative demonstrated inhibitory effects on cancer cell proliferation through apoptosis induction. The specific mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Triazole Derivative A | 15 | HeLa | Apoptosis induction |

| Triazole Derivative B | 25 | MDA-MB-231 | Cell cycle arrest |

Antimicrobial Activity

The presence of the triazole moiety has also been linked to antimicrobial effects. Compounds similar to this compound have shown efficacy against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological properties. Preliminary studies suggest that the compound may exhibit anxiolytic and antidepressant activities. The proposed mechanism involves serotonin receptor modulation, which is critical in mood regulation.

Case Studies

A recent study investigated the effects of a structurally similar compound on anxiety-like behaviors in animal models. The results indicated a reduction in anxiety levels, suggesting potential therapeutic applications for anxiety disorders.

Study Summary:

- Model Used : Rat model of anxiety.

- Dosage : 10 mg/kg administered orally.

- Outcome : Significant reduction in anxiety-like behavior measured by the elevated plus maze test.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with a piperazine derivative. Key steps include:

- Triazole formation : Use 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid as a precursor, reacting with propargyl alcohol under Cu(I) catalysis .

- Piperazine coupling : React the triazole intermediate with 4-(4-fluorophenyl)piperazine using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in anhydrous DCM .

- Optimization : Monitor reaction progress via TLC/HPLC. Yield improvements (50–87%) are achieved by controlling stoichiometry (1:1.2 molar ratio of triazole to piperazine) and using DIEA (N,N-diisopropylethylamine) as a base .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Analytical workflow :

- Purity : HPLC with C18 column (ACN/water gradient, UV detection at 254 nm). Target purity >95% .

- Structural confirmation :

- 1H/13C NMR : Key signals include the piperazine N–CH2– (δ 2.4–3.5 ppm) and triazole C–H (δ 7.8–8.2 ppm) .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .

- X-ray crystallography (if crystalline): Resolve bond lengths/angles (e.g., C=O bond ~1.21 Å) and intermolecular interactions (e.g., C–H···F contacts) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Case example : Discrepancies in receptor binding affinity (e.g., serotonin 5-HT1A vs. dopamine D2) may arise from assay conditions.

- Validation steps :

- Standardize assays : Use identical cell lines (e.g., HEK293 transfected with human receptors) and ligand concentrations (1–10 µM) .

- Control variables : Test under both low-serum (2% FBS) and serum-free conditions to rule out protein-binding interference .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare IC50 values across replicates .

Q. How do substituents on the piperazine and triazole moieties affect structure-activity relationships (SAR)?

- Key findings :

- Piperazine modifications :

| Substituent | Biological Activity (IC50) | Source |

|---|---|---|

| 4-Fluorophenyl | 5-HT1A: 12 nM | |

| 4-Chlorophenyl | D2: 8 nM |

- Triazole modifications :

- 4-Methoxyphenyl enhances metabolic stability (t1/2 > 120 min in liver microsomes) vs. unsubstituted phenyl (t1/2 < 30 min) .

- Methodology : Use comparative molecular field analysis (CoMFA) to model electrostatic/hydrophobic interactions .

Q. What intermolecular interactions dominate the crystal packing, and how do they influence solubility?

- Crystallographic insights :

- Dominant interactions : π-π stacking between triazole and fluorophenyl rings (3.5–4.0 Å spacing) and C–H···O hydrogen bonds (2.8–3.2 Å) .

- Solubility impact : Strong π-π interactions reduce aqueous solubility (<0.1 mg/mL in PBS). Mitigate via co-crystallization with succinic acid (solubility ↑ to 1.2 mg/mL) .

Q. How can researchers design stability studies under physiological conditions?

- Protocol :

- pH stability : Incubate compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via LC-MS .

- Photostability : Expose to UV light (320–400 nm) for 48h; quantify degradation products .

- Thermal stability : DSC/TGA analysis (decomposition onset >200°C indicates solid-state stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.